Clinical Pigment Reduction vs. 4% Hydroquinone on Normal Skin – Oligopeptide‑68 Combination Formulation
In a 12‑week randomized, double‑blind, split‑body study on 38 female subjects, a morning/noon cream containing TGF‑β1 biomimetic oligopeptide‑68 combined with sunscreen was compared with 2% and 4% hydroquinone cream on sun‑protected normal forearm skin. The oligopeptide‑68 formulation produced pigment reduction that was either equal to or greater than that achieved by 4% hydroquinone, with faster onset of action noted by the investigators [1]. Adverse effects were limited to transient mild skin reactions; no severe reactions were observed.
| Evidence Dimension | Skin pigment reduction (clinical visual grading + instrumentally measured darkness) |
|---|---|
| Target Compound Data | Oligopeptide‑68 12‑week formulation: “either more efficacy or exerted faster action on pigment reduction than HQ” (P < 0.05 vs. baseline); subject self‑assessment: 2.6% markedly improved, 76.3% moderately improved |
| Comparator Or Baseline | 4% hydroquinone cream (HQ) applied to contralateral arm |
| Quantified Difference | Oligopeptide‑68 formulation ≥ 4% HQ in pigment reduction; faster onset of lightening |
| Conditions | Randomized, double‑blind, 12‑week study; 40 enrolled, 38 completed; forearm normal skin; MASI scoring with instrumental darkness grading |
Why This Matters
For procurement decisions, this clinical head‑to‑head evidence demonstrates that oligopeptide‑68‑containing formulations can match or exceed the gold‑standard depigmenting agent hydroquinone while exhibiting a superior tolerability profile, a critical differentiator for cosmetic and dermatological product development.
- [1] Pratchyapurit WO. J Cosmet Dermatol. 2016;15(2):131‑144. View Source
